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Introduction
End-binding protein 1 (EB1) is a master regulator of microtubule dynamics, functioning as a

core plus-end tracking protein (+TIP).[1][2] It recognizes the growing ends of microtubules and

recruits a network of other +TIPs to these sites.[1][2] This recruitment is crucial for various

cellular processes, including cell division, migration, and polarity.[1] Many of these +TIPs

interact with EB1 through a conserved Ser-X-Ile-Pro (SxIP) motif.[1][3][4] Understanding the

binding affinity and thermodynamics of these interactions is fundamental for elucidating the

molecular mechanisms of microtubule regulation and for the development of potential

therapeutic agents that target these pathways.

Isothermal Titration Calorimetry (ITC) is a powerful and label-free technique used to directly

measure the heat changes that occur during biomolecular interactions.[5] This method allows

for the determination of key thermodynamic parameters in a single experiment, including the

binding affinity (dissociation constant, Kd), enthalpy change (ΔH), entropy change (ΔS), and

stoichiometry of the interaction (n).[5] This application note provides a detailed protocol for

measuring the binding affinity of a synthetic peptide containing the SxIP motif to purified EB1

protein using ITC.

Principle of the Method
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ITC directly measures the heat released or absorbed during a binding event. In a typical

experiment, a solution of the ligand (in this case, the EB1-binding peptide) is titrated into a

solution containing the macromolecule (EB1 protein) in the sample cell of a calorimeter. As the

binding reaction occurs, a change in heat is detected and measured relative to a reference cell.

The resulting data are plotted as heat change per injection versus the molar ratio of the ligand

to the macromolecule. Fitting this binding isotherm to a suitable binding model yields the

thermodynamic parameters of the interaction.

Materials and Equipment
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or ITC200)

Purified recombinant human EB1 protein

Synthetic peptide containing a canonical SxIP motif (e.g., from a known EB1-binding protein

like MACF or a peptide aptamer)[4][6]

ITC Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)

Dialysis tubing or centrifugal filters for buffer exchange

Syringes and needles for sample loading

Degasser

Standard laboratory equipment (pipettes, tubes, centrifuge)

Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality ITC data.

Protein Purification and Quality Control:

Express and purify recombinant EB1 protein to >95% purity.

Confirm the correct folding and oligomeric state (EB1 is a dimer) of the protein using

techniques like size-exclusion chromatography.[3][7]
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Peptide Synthesis and Purity:

Synthesize the desired SxIP-containing peptide to >95% purity.

Accurately determine the peptide concentration.

Buffer Matching:

Dialyze the purified EB1 protein extensively against the ITC buffer.

Dissolve the synthetic peptide in the final dialysis buffer to ensure an exact buffer match.

Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.

Concentration Determination:

Accurately measure the final concentrations of both the EB1 protein and the peptide

solution after buffer exchange. The accuracy of the determined stoichiometry and binding

affinity depends directly on the accuracy of the concentrations used.

Degassing:

Thoroughly degas both the protein and peptide solutions immediately before the ITC

experiment to prevent the formation of air bubbles in the calorimeter cells, which can

cause noise in the data.[5]

ITC Experimental Setup
The following parameters are provided as a starting point and may require optimization based

on the specific interaction and instrument being used.

Instrument Preparation:

Thoroughly clean the sample cell and injection syringe with detergent and water as per the

manufacturer's instructions.

Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).

Sample Loading:
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Sample Cell: Load the sample cell with the EB1 protein solution. A typical starting

concentration is 20-50 µM.[8]

Injection Syringe: Load the injection syringe with the SxIP peptide solution. The peptide

concentration should be 10-20 times higher than the protein concentration in the cell (e.g.,

200-500 µM).[8]

Titration Parameters:

Number of Injections: 19-20 injections.

Injection Volume: 2 µL per injection.

Injection Spacing: 150-180 seconds between injections to allow the signal to return to

baseline.

Stirring Speed: 750 rpm.

Reference Power: 5-10 µcal/sec.

Initial Delay: 60 seconds.

Data Acquisition and Analysis
Control Experiments:

To determine the heat of dilution, perform a control experiment by titrating the peptide

solution from the syringe into the sample cell containing only the ITC buffer.

Subtract the heat of dilution from the raw binding data during analysis.

Data Fitting:

Integrate the raw data peaks to obtain the heat change for each injection.

Plot the heat change per mole of injectant against the molar ratio of peptide to EB1.

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding

model) using the analysis software provided with the instrument. This will yield the values
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for Kd, ΔH, and n.

Calculation of Thermodynamic Parameters:

The Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated from

the following equations:

ΔG = -RT * ln(Ka) where Ka = 1/Kd

ΔG = ΔH - TΔS

Data Presentation
The following tables summarize representative quantitative data for the binding of different

SxIP-containing peptides to EB1, as determined by ITC.

Table 1: Thermodynamic Parameters for EB1-Peptide Interactions

Peptide
Ligand

Kd (µM)
ΔH
(kcal/mol)

-TΔS
(kcal/mol)

Stoichiomet
ry (n)

Reference

11MACF-wt 3.80 ± 0.82 -10.57 ± 0.63 3.15 ± 0.63 ~1 [9]

Aptamer

Perfect
0.57 N/A N/A ~1 [4]

Aptamer 177 2.6 N/A N/A ~1 [4]

Aptamer 392 0.48 N/A N/A ~1 [4]

N/A: Data not available in the cited source.

Table 2: Example Experimental Concentrations for EB1-Peptide ITC
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Molecule Location Concentration Reference

EB1 Protein (WT or

mutant)
Sample Cell 50 µM [8]

MCAK peptide (aa 85-

118)
Syringe 1 mM [8]

TIP150 peptide (aa

823-856)
Syringe 1 mM [8]

CLASP1 peptide (aa

713-747)
Syringe 1 mM [8]

CLASP2 peptide (aa

490-523)
Syringe 1 mM [8]
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Caption: EB1 recruitment of +TIPs to the microtubule plus-end.
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Caption: Workflow for an Isothermal Titration Calorimetry experiment.
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Conclusion
Isothermal Titration Calorimetry provides a robust and direct method for characterizing the

binding thermodynamics of EB1 with its peptide binding partners. The detailed protocol and

representative data presented here serve as a valuable resource for researchers investigating

the intricate network of protein-protein interactions that govern microtubule dynamics. Accurate

determination of these binding parameters is essential for a deeper understanding of cellular

function and for the rational design of molecules that can modulate these critical interactions in

disease states.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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